N,N-dimethylnaphthalene-1-carboxamide
Overview
Description
N,N-Dimethylnaphthalene-1-carboxamide: is an organic compound with the molecular formula C₁₃H₁₃NO and a molecular weight of 199.248 g/mol . It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a carboxamide group attached to the naphthalene ring. This compound is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-Dimethylnaphthalene-1-carboxamide can be synthesized through the reaction of naphthalene-1-carboxylic acid with dimethylamine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride (SOCl₂) to activate the carboxylic acid, followed by the addition of dimethylamine to form the carboxamide .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and to minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles depending on the desired product
Major Products Formed:
Oxidation: Naphthalene-1-carboxylic acid
Reduction: Naphthylamine derivatives
Substitution: Various substituted naphthalene derivatives
Scientific Research Applications
Chemistry: N,N-Dimethylnaphthalene-1-carboxamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes .
Biology: In biological research, this compound is used in the study of enzyme interactions and as a probe in fluorescence spectroscopy due to its aromatic structure .
Medicine: While not a drug itself, this compound is used in medicinal chemistry for the development of new therapeutic agents. Its derivatives have shown potential in the treatment of various diseases .
Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals and as a precursor in the production of polymers and resins .
Mechanism of Action
The mechanism of action of N,N-dimethylnaphthalene-1-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The aromatic structure allows it to participate in π-π interactions and hydrogen bonding, which are crucial for its binding affinity and specificity . The pathways involved in its action depend on the specific application and the nature of the target molecule.
Comparison with Similar Compounds
- N,N-Dimethylnaphthalene-2-carboxamide
- N,N-Dimethylnaphthalene-1-sulfonamide
- N,N-Dimethyl-1-naphthylcarboxamide
Comparison: N,N-Dimethylnaphthalene-1-carboxamide is unique due to its specific substitution pattern on the naphthalene ring, which influences its chemical reactivity and physical properties. Compared to its analogs, it may exhibit different sol
Properties
IUPAC Name |
N,N-dimethylnaphthalene-1-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-14(2)13(15)12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOTWSCXRKFJOAW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC2=CC=CC=C21 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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